molecular formula C9H13NO B1511183 2-(3-(Aminomethyl)phenyl)ethanol CAS No. 1379356-00-9

2-(3-(Aminomethyl)phenyl)ethanol

Cat. No.: B1511183
CAS No.: 1379356-00-9
M. Wt: 151.21 g/mol
InChI Key: CSSOUAZPKJJPNE-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)phenyl)ethanol is a substituted aromatic ethanol derivative featuring an aminomethyl (-CH₂NH₂) group at the 3-position of the phenyl ring and a hydroxymethyl (-CH₂OH) group at the adjacent 2-position. This structure combines both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Key inferred characteristics include:

  • Molecular formula: Likely C₉H₁₃NO (based on analogs like 2-(3-aminophenyl)ethanol ).
  • Synthesis routes: Potential pathways may involve reductive amination of ketone precursors or coupling reactions followed by reduction, as seen in analogous compounds .

Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSOUAZPKJJPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741668
Record name 2-[3-(Aminomethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379356-00-9
Record name 2-[3-(Aminomethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: 2-(3-(aminomethyl)phenyl)ethanol is explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-(aminomethyl)phenyl)ethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Aminomethyl vs.
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in enhances lipophilicity and may influence metabolic stability in drug design.
  • Methoxy Substitution : Methoxy groups (e.g., in ) improve solubility but reduce hydrogen-bonding capacity compared to hydroxyl groups .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Trends
2-(3-Aminophenyl)ethanol 51–53 293 1.124 Soluble in polar solvents (e.g., ethanol, DMF)
2-(3-Amino-5-methoxyphenyl)ethanol N/A N/A N/A Likely higher solubility in water due to methoxy group
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol N/A N/A N/A High lipophilicity due to -CF₃

Hydrogen Bonding :

  • The hydroxyl and amino groups in this compound enable strong hydrogen bonding, similar to 2-(3-aminophenyl)ethanol, which may lead to crystalline solid-state structures .

Target Compound :

  • Hypothetical synthesis could involve: Coupling 3-(aminomethyl)phenylacetic acid with a protecting group. Reduction of the ketone intermediate to the alcohol (e.g., using NaBH₄ or LiAlH₄) .

Analog-Specific Routes :

  • 2-(3-Aminophenyl)ethanol: Prepared via N-alkylation of 3-aminophenol with ethylene oxide, followed by purification .
  • 2-(3-Amino-5-methoxyphenyl)ethanol: Likely synthesized through methoxy group introduction via electrophilic substitution before reduction .

Biological Activity

2-(3-(Aminomethyl)phenyl)ethanol, a compound with the molecular formula C9_9H13_13NO, has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms of action, supported by relevant studies and data.

The unique structure of this compound allows it to participate in various biochemical reactions. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and the bioavailability of other therapeutic agents. The following table summarizes its interactions with key enzymes:

Enzyme Effect Mechanism
CYP1A2InhibitionBinding to the active site
Other CYPsVariable inhibitionCompetitive inhibition

Cellular Effects

Research indicates that this compound influences various cellular processes, including cell signaling pathways, gene expression, and metabolic activities. Notably, it has been shown to modulate pathways involved in cell proliferation and apoptosis. A study demonstrated that this compound could significantly alter the proliferation rates of cancer cell lines, suggesting potential applications in oncology.

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of several compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was found to exhibit significant activity. The IC50_{50} values for these cell lines were reported as follows:

Cell Line IC50_{50} (μM)
MCF-71.5
MDA-MB-2312.0

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.

The molecular mechanism underlying the biological activity of this compound involves its interactions with various biomolecules. It can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For instance, its interaction with cytochrome P450 enzymes results in decreased catalytic activity, which has implications for drug-drug interactions.

Mechanistic Insights

  • Enzyme Binding : The aminomethyl group in the compound facilitates hydrogen bonding with enzyme active sites.
  • Signal Transduction : Interaction with membrane receptors influences intracellular signaling cascades, potentially affecting cellular responses such as apoptosis or proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Aminomethyl)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-(Aminomethyl)phenyl)ethanol

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